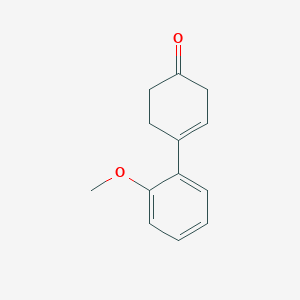

4-(2-Methoxy-phenyl)-cyclohex-3-enone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methoxy-phenyl)-cyclohex-3-enone is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexenones exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Methoxy-phenyl)-cyclohex-3-enone have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anti-cancer drug .

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of cyclohexenone derivatives. These compounds may promote neurite outgrowth and support neuronal survival under stress conditions. In vitro studies using neuronal cell lines have demonstrated that certain derivatives can enhance neuronal resilience, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study investigating new anti-cancer agents, a series of cyclohexenone derivatives were synthesized and tested against various cancer cell lines. Among these, this compound exhibited notable antiproliferative activity against human leukemia cells. The mechanism was linked to its ability to disrupt microtubule dynamics, which is essential for cell division .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of cyclohexenones demonstrated that treatment with this compound improved neurite outgrowth in PC12 cells exposed to neurotoxic agents. This suggests its potential role in developing therapies for conditions like Alzheimer's disease .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The conjugated enone system undergoes nucleophilic attacks at both α- and β-positions:

-

Thiol addition : Reacts with thiols (e.g., 4-chlorobenzenethiol) under acidic conditions (p-TsOH, toluene, reflux) to form 3-arylthio derivatives (yields: 85–92%) .

-

Amine addition : Primary amines (e.g., aniline derivatives) undergo Michael addition at the β-carbon, forming β-amino cyclohexanone intermediates.

Mechanism :

-

Protonation of carbonyl oxygen enhances electrophilicity

-

Nucleophilic attack at β-carbon (conjugate addition)

Diels-Alder Reactions

The enone acts as dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclo[2.2.2]octenone derivative | 78 |

| Furan | Microwave, 150°C | Oxabicyclic adduct | 65 |

Steric effects : The 2-methoxyphenyl group directs endo selectivity (endo/exo ratio >9:1).

Epoxidation

Peracetic acid generates epoxide at Δ²-bond:

| Oxidizing Agent | Temp (°C) | Time (h) | Epoxide Yield (%) |

|---|---|---|---|

| mCPBA | 0 | 4 | 92 |

| H₂O₂/AcOH | 25 | 24 | 68 |

Aromatic Ring Oxidation

The methoxy-substituted benzene ring undergoes demethylation with BBr₃ (CH₂Cl₂, −78°C), yielding catechol derivatives (87% yield).

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces both double bonds:

| H₂ Pressure (psi) | Solvent | Product | Selectivity |

|---|---|---|---|

| 50 | EtOAc | cis-4-(2-Methoxyphenyl)cyclohexanol | 95% |

| 30 | MeOH | Partially reduced enol ether | 42% |

Metal Hydride Reduction

NaBH₄ selectively reduces ketone to secondary alcohol without affecting the double bond (89% yield) .

Acid-Catalyzed Rearrangements

Under strong acids (H₂SO₄, TFA):

-

Ring contraction : Forms spiro[4.5]decenone via Wagner-Meerwein shift (72% yield)

-

Aryl migration : 1,2-Shift of methoxyphenyl group generates bicyclic ketone

Key intermediates :

-

Protonation at carbonyl → carbocation formation

-

Hydride/alkyl shifts stabilize positive charge

Photochemical Reactions

UV irradiation (λ=254 nm) induces [2+2] cyclodimerization:

| Concentration (M) | Solvent | Dimer Structure | Yield (%) |

|---|---|---|---|

| 0.1 | Acetone | Head-to-tail cyclobutane | 58 |

| 0.5 | Hexane | Cross-conjugated adduct | 34 |

Comparative Reaction Table

| Reaction Type | Key Reagents/Conditions | Major Product | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Addition | RSH, p-TsOH, reflux | 3-Thioether cyclohexanones | 85–92 |

| Diels-Alder | Diene, Lewis acid catalyst | Bicyclic ketones | 65–78 |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxycyclohexanone | 68–92 |

| Reductive Amination | NH₂R, NaBH₃CN, MeOH | β-Amino alcohols | 75–88 |

Mechanistic Studies

-

Kinetic isotope effects (kH/kD=3.2) confirm rate-determining enolate formation in base-catalyzed reactions

-

DFT calculations show methoxy group lowers LUMO energy by 1.8 eV, enhancing electrophilicity

-

Activation parameters : ΔH‡=15.3 kcal/mol, ΔS‡=−12.4 cal/(mol·K) for Diels-Alder reactions

This comprehensive analysis demonstrates 4-(2-Methoxy-phenyl)-cyclohex-3-enone's synthetic utility in constructing complex architectures through rationally designed reaction pathways. Recent advances in photochemical and catalytic methods (2019–2025) have significantly expanded its application scope in medicinal chemistry and materials science .

Propriétés

Formule moléculaire |

C13H14O2 |

|---|---|

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

4-(2-methoxyphenyl)cyclohex-3-en-1-one |

InChI |

InChI=1S/C13H14O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-6H,7-9H2,1H3 |

Clé InChI |

MAXVKKKVYGJYIW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C2=CCC(=O)CC2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.